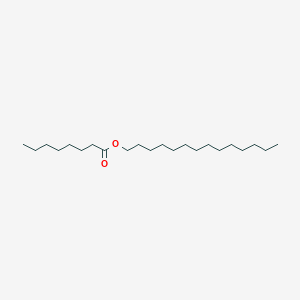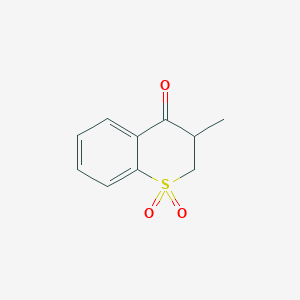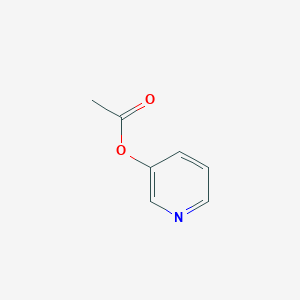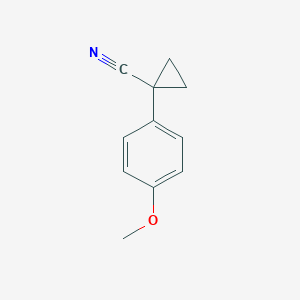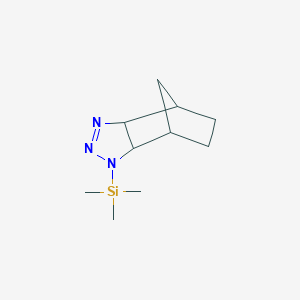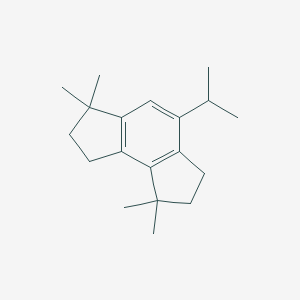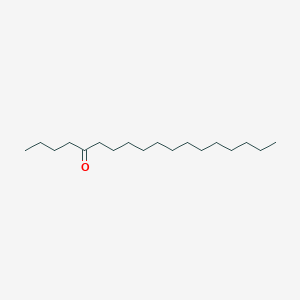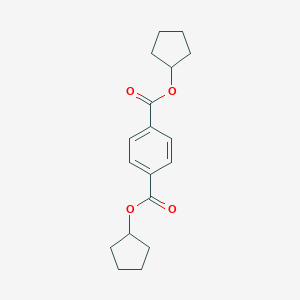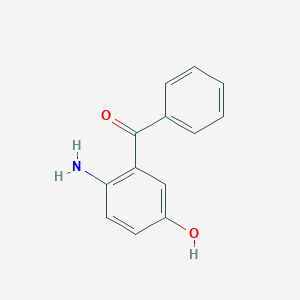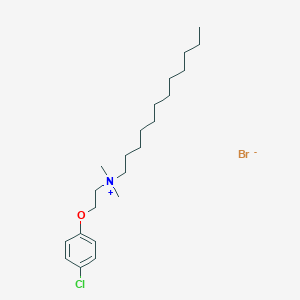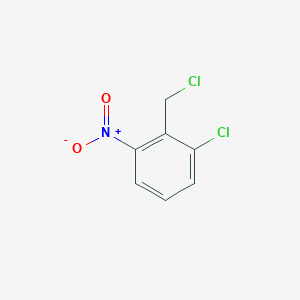![molecular formula C8H14N2O2 B097718 3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide CAS No. 15846-26-1](/img/structure/B97718.png)
3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(2-methyl-1-oxopropyl)-3-butyn-2-amine or MOPB.
Wirkmechanismus
The mechanism of action of MOPB is not fully understood, but it is believed to involve the inhibition of certain enzymes or transporters in the body. In particular, MOPB has been shown to inhibit dopamine transporters, leading to increased levels of dopamine in the brain. This effect could be responsible for the compound's potential therapeutic applications in the treatment of neurological disorders.
Biochemische Und Physiologische Effekte
Studies have shown that MOPB has a range of biochemical and physiological effects. In vitro studies have demonstrated that MOPB has cytotoxic effects on cancer cells, inhibits dopamine transporters, and can act as a building block for the synthesis of new materials. In vivo studies have shown that MOPB can cross the blood-brain barrier and accumulate in the brain, suggesting that it could have potential therapeutic applications in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MOPB in lab experiments is its unique structure, which could make it a valuable building block for the synthesis of new materials. Another advantage is its potential therapeutic applications in the treatment of neurological disorders. However, one limitation of using MOPB in lab experiments is its cytotoxic effects on cancer cells, which could make it difficult to work with in certain contexts.
Zukünftige Richtungen
There are several future directions for research on MOPB. One area of interest is the development of MOPB as an anti-cancer drug. Further studies are needed to determine the optimal dosage and delivery methods for MOPB in cancer treatment. Another area of interest is the potential therapeutic applications of MOPB in neurological disorders. Additional research is needed to fully understand the mechanism of action of MOPB in the brain and to develop effective treatment strategies. Finally, there is potential for the development of new materials using MOPB as a building block. Further research is needed to explore the properties of these materials and their potential applications.
Synthesemethoden
The synthesis of 3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide involves the reaction of 2-methylacetoacetate with propargylamine. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been reported to have a yield of around 50%, making it an efficient approach for the synthesis of MOPB.
Wissenschaftliche Forschungsanwendungen
MOPB has been studied for its potential applications in various fields, including medicinal chemistry, neurochemistry, and materials science. In medicinal chemistry, MOPB has been investigated for its potential as an anti-cancer agent. Studies have shown that MOPB has cytotoxic effects on cancer cells, making it a promising candidate for further development as an anti-cancer drug.
In neurochemistry, MOPB has been studied for its effects on dopamine transporters. Research has shown that MOPB can inhibit dopamine transporters, leading to increased levels of dopamine in the brain. This effect could have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease.
In materials science, MOPB has been investigated for its potential as a building block for the synthesis of new materials. The unique structure of MOPB makes it a promising candidate for the development of new materials with specific properties.
Eigenschaften
CAS-Nummer |
15846-26-1 |
|---|---|
Produktname |
3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide |
Molekularformel |
C8H14N2O2 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
3-(2-methylpropanoylamino)but-2-enamide |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)8(12)10-6(3)4-7(9)11/h4-5H,1-3H3,(H2,9,11)(H,10,12) |
InChI-Schlüssel |
JBKZUDJFOSCJDL-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=CC(=O)N)C |
Kanonische SMILES |
CC(C)C(=O)NC(=CC(=O)N)C |
Andere CAS-Nummern |
15846-26-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



